
Perfluorooctadecanoic acid
Overview
Description
Perfluorooctadecanoic acid (PFODA, CAS 16517-11-6) is a long-chain perfluorocarboxylic acid (PFCA) with the molecular formula C₁₈HF₃₅O₂ and a molecular weight of 914.14 g/mol . It is characterized by a fully fluorinated 18-carbon chain terminated by a carboxylic acid group. PFODA is highly persistent in the environment due to its strong carbon-fluorine bonds, with an estimated half-life exceeding several decades in water and soil .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorooctadecanoic acid can be synthesized through several methods, including:
Electrochemical Fluorination: This method involves the electrochemical fluorination of octadecanoic acid in the presence of hydrogen fluoride. The reaction typically occurs at low temperatures and results in the replacement of hydrogen atoms with fluorine atoms.
Telomerization: This process involves the reaction of tetrafluoroethylene with a suitable initiator to form a perfluorinated telomer, which is then oxidized to produce this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale electrochemical fluorination due to its efficiency and scalability. The process involves the use of specialized equipment to handle the corrosive nature of hydrogen fluoride and the high reactivity of fluorine.
Chemical Reactions Analysis
Types of Reactions: Perfluorooctadecanoic acid primarily undergoes reactions that involve its carboxylic acid group. These reactions include:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Reduction: Reduction of the carboxylic acid group to form alcohols.
Common Reagents and Conditions:
Esterification: Typically involves the use of alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Amidation: Requires amines and often a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Reduction: Commonly employs reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Major Products:
Esters: Formed from esterification reactions.
Amides: Resulting from amidation reactions.
Alcohols: Produced through reduction reactions.
Scientific Research Applications
Perfluorooctadecanoic acid has been extensively studied for its applications in various fields:
Chemistry: Used as a surfactant and in the synthesis of fluorinated compounds.
Biology: Investigated for its effects on lipid metabolism and its role as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of non-stick coatings, stain-resistant fabrics, and fire-fighting foams.
Mechanism of Action
Perfluorooctadecanoic acid exerts its effects primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). This receptor plays a crucial role in regulating lipid metabolism, including fatty acid oxidation and lipoprotein metabolism. By activating PPARα, this compound influences the expression of genes involved in these metabolic pathways, leading to alterations in lipid homeostasis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
PFODA belongs to the perfluoroalkyl carboxylic acids (PFCAs) family, which share a common structure but vary in carbon chain length. Key comparisons include:
Property | PFODA (C18) | Perfluorohexadecanoic Acid (PFHxDA, C16) | Perfluorotetradecanoic Acid (PFTeDA, C14) | PFOA (C8) |
---|---|---|---|---|
Molecular Formula | C₁₈HF₃₅O₂ | C₁₆HF₃₁O₂ | C₁₄HF₂₇O₂ | C₈HF₁₅O₂ |
Molecular Weight (g/mol) | 914.14 | 814.12 | 714.10 | 414.07 |
Water Solubility | Insoluble | Insoluble | Insoluble | 3.4 g/L |
Boiling Point (°C) | 235 (at 100 mm) | 220 (at 100 mm) | 205 (at 100 mm) | 192 |
Log Kow (Octanol-Water) | ~8.5 (estimated) | ~7.8 | ~7.0 | 4.5–5.2 |
Key Observations :
- Water Solubility : PFODA is virtually insoluble in water, whereas shorter-chain PFCAs like PFOA (C8) have moderate solubility, influencing their environmental mobility .
Environmental Behavior and Sorption
PFODA demonstrates high sorption affinity to microplastics and organic matter. Comparative sorption
Compound | Sorbent | Sorption Capacity (ng/g) | Primary Interaction Mechanism |
---|---|---|---|
PFODA | PS-COOH | 833 | Hydrophobic, van der Waals |
PFODA | PS | 515 | Hydrophobic |
PFOA | PS | 103 | Electrostatic |
PFODA’s sorption capacity is ~8× higher than PFOA on carboxylated polystyrene (PS-COOH), attributed to its longer fluorinated tail enhancing hydrophobic interactions .
Toxicity and Regulatory Status
- Toxicity : PFODA exhibits reproductive and developmental toxicity in rodents, with repeated exposure causing liver hypertrophy and reduced fetal weight . Its effects are comparable to other long-chain PFCAs (e.g., PFTeDA, C14) but more severe than shorter chains like PFOA .
- Regulatory Classification :
Analytical Detection and Challenges
PFODA’s detection in environmental samples requires advanced instrumentation due to its high molecular weight and low volatility. Key analytical parameters:
Parameter | PFODA | PFOA | PFHxDA (C16) |
---|---|---|---|
Retention Time (GC-MS) | ~24 min | ~6.6 min | ~18 min |
LOD (ng/L) | 21.2 | 21.2 | 20.5 |
Recovery (%) | 94 (±11) | 97 (±11) | 95 (±10) |
Longer retention times and lower recovery rates for PFODA highlight challenges in quantification, necessitating optimized extraction methods (e.g., stir bar sorptive extraction) .
Degradation and Remediation
PFODA is resistant to biological degradation but can be decomposed under specialized conditions:
- Chemical Degradation: Complete removal of PFODA was achieved using bias-enhanced electro-photocatalysis (BEEP) on TiO₂ nanoporous materials, outperforming shorter chains like PFHxA (C6) .
- Defluorination Efficiency : PFODA’s defluorination rate (90–95%) under BEEP treatment is comparable to other long-chain PFCAs but slower than short-chain analogs .
Biological Activity
Perfluorooctadecanoic acid (PFODA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, known for its unique chemical properties and widespread use in various industrial applications. This article explores the biological activity of PFODA, focusing on its toxicological effects, mechanisms of action, and implications for human health and the environment.
PFODA is characterized by a long carbon chain with fluorinated groups, which confer stability and resistance to degradation. It is commonly found in products such as firefighting foams, stain repellents, and surfactants. Due to its persistence in the environment and bioaccumulation potential, PFODA has raised significant health concerns.
1. Endocrine Disruption
Research indicates that PFODA can disrupt endocrine function. Studies have shown that exposure to PFAS, including PFODA, can lead to alterations in thyroid hormone levels, affecting metabolic processes and development . The most sensitive developmental effect observed was impaired mammary gland development in rodent models following prenatal exposure .
2. Liver Toxicity
PFODA has been associated with increased liver weight and hepatotoxic effects. Animal studies demonstrate that high doses of PFODA can lead to hepatocellular steatosis, a condition characterized by excessive fat accumulation in liver cells . The liver is a primary target organ for many PFAS compounds, including PFODA.
3. Immunotoxicity
Immunological studies have highlighted that PFODA may impair immune responses. For instance, exposure to certain PFAS has been linked to reduced antibody responses following vaccination in animal models . This immunotoxic potential raises concerns about the long-term health impacts of PFODA exposure.
The biological activity of PFODA involves several mechanisms:
- Bioaccumulation : PFODA is resistant to metabolic degradation, leading to accumulation in biological tissues over time. This bioaccumulation can result in chronic exposure effects even at low environmental concentrations .
- Oxidative Stress : PFODA exposure has been linked to increased oxidative stress markers in cellular studies, which can contribute to cellular damage and inflammation .
- Alteration of Lipid Metabolism : Many studies report disturbances in lipid metabolism due to PFAS exposure, including changes in cholesterol levels and fatty acid profiles .
Environmental Impact
PFODA's persistence in the environment poses risks not only to human health but also to wildlife. Its presence has been detected in water sources contaminated by industrial runoff and firefighting activities. Monitoring studies indicate that PFODA concentrations can vary significantly across different environments, necessitating comprehensive assessments for risk management .
Case Study 1: Firefighting Foam Contamination
A study investigating groundwater contamination near firefighting training sites revealed elevated levels of PFODA alongside other PFAS compounds. The findings underscored the need for remediation strategies to address contamination from aqueous film-forming foams (AFFF) .
Case Study 2: Human Exposure Assessment
Research involving blood samples from firefighters showed significant concentrations of PFODA. This highlights occupational exposure risks associated with firefighting activities and the potential for systemic health effects due to long-term exposure .
Research Findings Summary
The following table summarizes key findings related to the biological activity of PFODA:
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluorooctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18HF35O2/c19-2(20,1(54)55)3(21,22)4(23,24)5(25,26)6(27,28)7(29,30)8(31,32)9(33,34)10(35,36)11(37,38)12(39,40)13(41,42)14(43,44)15(45,46)16(47,48)17(49,50)18(51,52)53/h(H,54,55) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSDOGSKTICNPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17F35COOH, C18HF35O2 | |
Record name | Perfluoro-n-octadecanoic acid | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066071 | |
Record name | Perfluorooctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
914.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16517-11-6 | |
Record name | Perfluorooctadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16517-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016517116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluorooctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorostearic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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